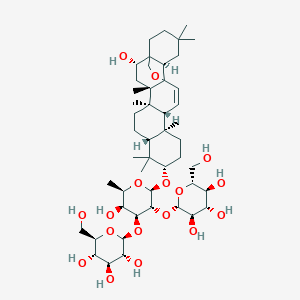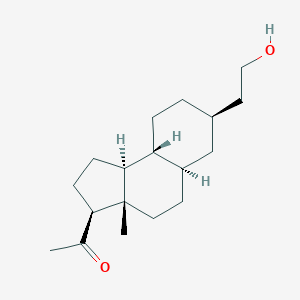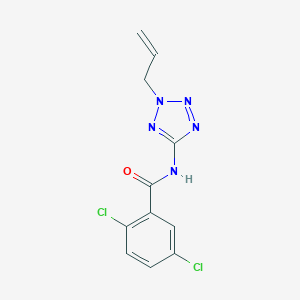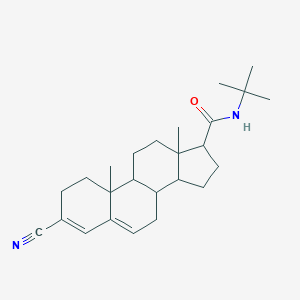
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has gained significant attention in scientific research. This compound exhibits various biochemical and physiological effects and has potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is not fully understood. However, research studies have suggested that this compound may exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the expression of certain genes that are involved in cancer cell growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- in lab experiments include its ability to selectively target cancer cells and reduce inflammation. It also has potential antiviral properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis-. These include investigating its potential as a therapeutic agent for cancer, inflammation, and viral infections. Further research is needed to fully understand its mechanism of action and identify potential drug targets. Additionally, the development of more efficient synthesis methods and improved solubility in water could increase its potential for use in lab experiments and clinical applications.
In conclusion, 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- is a chemical compound that has potential applications in the field of medicine. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, anticancer, and antiviral properties. Further research is needed to fully understand its mechanism of action and identify potential drug targets.
Synthesemethoden
The synthesis of 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- involves the reaction of 1H-Pyrido(3,4-b)indole-3-carboxylic acid with formaldehyde in the presence of a catalyst. This method has been reported in various research studies and has been found to be effective in producing the desired compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- has potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anticancer, and antiviral properties. Research studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been found to have antiviral activity against certain viruses.
Eigenschaften
CAS-Nummer |
143356-46-1 |
|---|---|
Produktname |
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-(hydroxymethyl)-, cis- |
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(1R)-1-(hydroxymethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-6-11-12-8(5-10(14-11)13(17)18)7-3-1-2-4-9(7)15-12/h1-4,10-11,14-16H,5-6H2,(H,17,18)/t10?,11-/m0/s1 |
InChI-Schlüssel |
LDAVCJCEEGGHMQ-DTIOYNMSSA-N |
Isomerische SMILES |
C1C(N[C@H](C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
Kanonische SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)CO)C(=O)O |
Synonyme |
1-HMTCCA 1-hydroxymethyl-tetrahydro-beta-carboline-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)

![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)




